2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide
Description
2-(3-Acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is an indole-derived acetamide compound characterized by a 3-acetyl substitution on the indole ring and an N-cyclohexylacetamide moiety. Indole derivatives are widely studied for their biological relevance, particularly in medicinal chemistry, due to their structural similarity to endogenous biomolecules and their ability to modulate diverse targets such as enzymes, receptors, and ion channels . The cyclohexyl group in this compound likely enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)16-11-20(17-10-6-5-9-15(16)17)12-18(22)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQQGLIURSNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide can be achieved through a multi-step process involving the following key steps:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with a ketone to form the indole core. The reaction is typically carried out under acidic conditions.
Acetylation: The indole core is then acetylated at the third position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
N-Alkylation: The final step involves the alkylation of the indole nitrogen with cyclohexylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 2-(3-carboxyl-1H-indol-1-yl)-N-cyclohexylacetamide.
Reduction: 2-(3-hydroxy-1H-indol-1-yl)-N-cyclohexylacetamide.
Substitution: 2-(3-nitro-1H-indol-1-yl)-N-cyclohexylacetamide or 2-(3-bromo-1H-indol-1-yl)-N-cyclohexylacetamide.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Position : The 3-acetyl group in the target compound may enhance electron-withdrawing effects, altering indole ring reactivity compared to 2-methyl or 3-oxoacetyl analogs .
- N-Substituent Effects: Cyclohexyl (target compound) vs. cyclopropyl or cycloheptyl groups modulate steric bulk and lipophilicity.
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The indole core structure is known for its ability to interact with various biological targets, and this compound may exhibit similar interactions, making it a candidate for drug development.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to modulate the activity of specific enzymes and receptors, potentially influencing signaling pathways that are critical in disease processes. The indole moiety may play a crucial role in these interactions by facilitating binding to biological targets.
Antimicrobial Properties
Research indicates that compounds with indole structures often possess antimicrobial activity. For instance, studies have shown that derivatives of indole can inhibit the growth of various bacterial strains. While specific data on the antimicrobial efficacy of this compound is limited, its structural similarity to other active indoles suggests potential effectiveness against microbial pathogens.
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been suggested in preliminary studies. For example, analogs have shown cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance or diminish biological activity .
Case Studies
Several case studies have explored the biological activities of indole derivatives similar to this compound:
- Cytotoxicity Against Cancer Cell Lines :
-
Antimicrobial Efficacy :
- In a comparative analysis, several indole derivatives were tested for their antimicrobial properties. Results indicated that compounds with cyclohexyl substituents displayed enhanced inhibitory effects against Gram-positive bacteria, supporting the hypothesis that this compound may also possess significant antimicrobial potential.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
| Structural Feature | Effect on Activity |
|---|---|
| Indole Core | Essential for receptor interaction |
| Acetyl Group | Enhances cytotoxicity |
| Cyclohexyl Substitution | Modulates pharmacokinetics |
These findings suggest that specific modifications can lead to improved therapeutic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
